molecular formula C12H12BrNO3 B1413900 Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate CAS No. 1805491-65-9

Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate

Cat. No.: B1413900
CAS No.: 1805491-65-9
M. Wt: 298.13 g/mol
InChI Key: IDQRXXLJVRBGAO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate is a chemical compound with the molecular formula C10H8BrNO3. It is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, material science, and chemical biology . This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring.

Preparation Methods

The synthesis of Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a brominated phenylacetate with a cyano and methoxy-substituted phenylboronic acid.

Chemical Reactions Analysis

Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate is widely used in scientific research due to its versatility as a building block for the synthesis of various organic compounds. Its applications include:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the compounds it interacts with .

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-6-methoxyphenylacetate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-9-10(13)4-8(7-14)5-11(9)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQRXXLJVRBGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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